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cis-9,10-Methyleneoctadecanoic acid

Cat. No.: B10786709
M. Wt: 296.5 g/mol
InChI Key: PDXZQLDUVAKMBQ-ZWKOTPCHSA-N
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Description

Contextualization of Cyclopropane (B1198618) Fatty Acids in Biological Systems

Cyclopropane fatty acids are primarily found in the membrane phospholipids (B1166683) of a wide range of bacteria and have also been identified in certain plants and protozoa. gerli.comnih.govnih.gov Their biosynthesis is often triggered in response to environmental stressors, such as changes in pH, temperature, and the presence of certain chemicals. nih.gov In bacteria, the formation of cyclopropane rings in the fatty acid chains of the cell membrane is a crucial adaptation mechanism. This modification helps to alter the physical properties of the membrane, enhancing its stability and reducing its permeability. nih.gov

For instance, in Escherichia coli, the synthesis of cyclopropane fatty acids increases as the bacterial culture enters the stationary phase, a period of limited nutrient availability. nih.gov This change is believed to help the bacteria survive in harsher conditions. Similarly, in some pathogenic bacteria, such as Mycobacterium tuberculosis and Salmonella enterica, cyclopropane fatty acids in the cell wall have been linked to virulence and resistance to antibiotics. nih.govnih.gov In plants, these fatty acids are found in the seed oils of a number of species, including those from the order Malvales and Sapindales, such as lychee. wikipedia.orgnih.govnih.gov Their function in plants may be related to defense against herbivores and pathogens. nih.gov

Nomenclature and Structural Distinctiveness of cis-9,10-Methyleneoctadecanoic Acid

This compound is a saturated fatty acid with a total of 19 carbon atoms. Its most defining feature is the presence of a cyclopropane ring located between the 9th and 10th carbon atoms of the octadecanoic (18-carbon) acid backbone. The "cis" configuration is of paramount importance as it dictates the spatial arrangement of the molecule. This configuration results in a distinct "kink" or bend in the fatty acid chain, similar to that caused by a cis double bond in unsaturated fatty acids. nih.govyoutube.com This kink prevents the fatty acid chains from packing tightly together in the cell membrane, thereby influencing membrane fluidity. nih.gov

The systematic IUPAC name for this compound is 8-[(1R,2S)-2-octylcyclopropyl]octanoic acid. nih.gov It is also commonly known by its synonym, Dihydrosterculic acid. nih.govlarodan.comglpbio.com The name "dihydrosterculic acid" signifies its relationship to sterculic acid, a cyclopropene (B1174273) fatty acid from which it can be derived by hydrogenation. wikipedia.org

The structural properties of this compound are key to its biological role. The rigid cyclopropane ring, combined with the cis conformation, imparts a unique geometry that influences how it integrates into lipid bilayers, affecting membrane fluidity and stability.

Historical Perspective of Cyclopropane Fatty Acid Discovery and Early Research

The journey to understanding cyclopropane fatty acids began with the discovery of the parent molecule, cyclopropane, by August Freund in 1881. wikipedia.org However, its biological significance as a component of fatty acids was not realized until much later.

A pivotal moment in the history of cyclopropane fatty acid research occurred in 1951, when Hofmann and Lucas identified a novel fatty acid in the bacterium Lactobacillus arabinosus. gerli.com This compound was named lactobacillic acid. Subsequent research by Hofmann and Tausig in 1954 established the identity of phytomonic acid, isolated from Agrobacterium tumefaciens, as being the same as lactobacillic acid.

The discovery of cyclopropenoid fatty acids, such as sterculic acid, in the seed oil of Sterculia foetida by Nunn in 1952, further expanded the field. gerli.com The saturated counterpart of sterculic acid is dihydrosterculic acid, which is this compound. Early research focused on the isolation, structural elucidation, and chemical synthesis of these unique fatty acids. unimelb.edu.au These foundational studies paved the way for later investigations into their biosynthesis, physiological roles, and the enzymes responsible for their formation, such as cyclopropane fatty acid synthase. nih.gov

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₃₆O₂ nih.govlarodan.com
Molecular Weight 296.49 g/mol larodan.com
IUPAC Name 8-[(1R,2S)-2-octylcyclopropyl]octanoic acid nih.gov
Synonyms Dihydrosterculic acid, (cis)-2-octylcyclopropanoctanoic acid nih.govlarodan.comglpbio.com
CAS Number 4675-61-0 larodan.comglpbio.com

Table 2: Related Cyclopropane and Cyclopropene Fatty Acids

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key CharacteristicsSource(s)
Lactobacillic Acid C₁₉H₃₆O₂296.49Found in Lactobacillus and other bacteria; also known as phytomonic acid. gerli.com
cis-9,10-Methylenehexadecanoic acid C₁₇H₃₂O₂268.4A C17 cyclopropane fatty acid. nih.gov
Sterculic Acid C₁₉H₃₄O₂294.47A cyclopropene fatty acid found in Sterculia seed oil. gerli.comwikipedia.org
Malvalic Acid C₁₈H₃₂O₂280.45A cyclopropene fatty acid, often found with sterculic acid. gerli.comwikipedia.org

Table 3: Timeline of Key Discoveries in Cyclopropane Fatty Acid Research

YearDiscoveryKey Researcher(s)/Contributor(s)SignificanceSource(s)
1881 Synthesis of cyclopropane.August FreundFirst synthesis of the fundamental cyclopropane ring structure. wikipedia.org
1951 Discovery of lactobacillic acid in Lactobacillus arabinosus.Hofmann & LucasFirst identification of a cyclopropane fatty acid in a biological system. gerli.com
1952 Discovery of sterculic acid in Sterculia foetida oil.NunnIdentification of a related cyclopropene fatty acid in plants. gerli.com
1954 Identification of phytomonic acid as lactobacillic acid.Hofmann & TausigConfirmed the structure and widespread presence of lactobacillic acid.
1963 Enzymatic synthesis of cyclopropane fatty acids demonstrated in bacterial extracts.Zalkin, Law, & GoldfineProvided initial insights into the biosynthesis of these compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36O2 B10786709 cis-9,10-Methyleneoctadecanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

8-[(1R,2S)-2-octylcyclopropyl]octanoic acid

InChI

InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m0/s1

InChI Key

PDXZQLDUVAKMBQ-ZWKOTPCHSA-N

Isomeric SMILES

CCCCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC1CC1CCCCCCCC(=O)O

Origin of Product

United States

Occurrence and Natural Distribution of Cis 9,10 Methyleneoctadecanoic Acid

Microbial Sources and Distribution

Cyclopropane (B1198618) fatty acids are synthesized by numerous bacteria as a modification to the fatty acids within their cell membranes. The synthesis of cis-9,10-methyleneoctadecanoic acid (dihydrosterculic acid) typically involves the enzyme cyclopropane fatty acid synthase, which transfers a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of oleic acid, a common monounsaturated fatty acid. nih.govwikipedia.orgwikipedia.org This conversion is often associated with bacterial adaptation to environmental stressors. researchgate.netnih.gov

Gram-Negative Bacterial Species (e.g., Escherichia coli)

This compound and its analogs are well-documented in Gram-negative bacteria. While the C17 homolog, cis-9,10-methylenehexadecanoic acid, has been specifically identified in the phospholipids (B1166683) of Escherichia coli, the synthesis of C19 CFAs like dihydrosterculic acid from oleic acid is a known bacterial process. nih.govacs.org Cyclopropane fatty acid synthases (CFAS) in Gram-negative bacteria like Pseudomonas aeruginosa catalyze the conversion of unsaturated fatty acids to CFAs within the bacterial membranes. nih.gov This modification is often upregulated as bacterial cultures enter the stationary phase or in response to stress, altering the physical properties of the membrane. nih.gov

Gram-Positive Bacterial Species (e.g., Lactobacillus spp., Staphylococcus aureus, Enterococcus faecalis, Limosilactobacillus fermentum)

Several Gram-positive species incorporate cyclopropane fatty acids into their membranes. This compound is a known component of the cell membrane of Staphylococcus aureus. Dihydrosterculic acid, along with its isomer lactobacillic acid, has been identified in various Gram-positive bacteria. nih.gov

Lactic acid bacteria, a broad group that includes genera like Lactobacillus and Enterococcus, are recognized for producing CFAs. nih.govnih.gov For instance, certain probiotic strains of Lactobacillus reuteri produce CFAs, which are synthesized from oleic acid and vaccenic acid precursors by a cyclopropane fatty acid synthase. nih.gov While Limosilactobacillus fermentum is commonly found in fermenting materials and Enterococcus faecalis is a notable member of gut microbiota, their production of CFAs is consistent with the metabolic capabilities of lactic acid bacteria. nih.govscirp.orgmdpi.com

Rumen Microorganism Contributions

The rumen is a complex microbial ecosystem where dietary lipids undergo extensive transformation. A key process is biohydrogenation, where unsaturated fatty acids are converted to saturated fatty acids by rumen bacteria. nih.gov This process generates numerous intermediates, including vaccenic acid (trans-11-octadecenoic acid), which is a known precursor for the synthesis of lactobacillic acid, a C19 CFA isomer. nih.govresearchgate.net The formation of various fatty acid intermediates is the responsibility of several bacterial species, including Butyrivibrio fibrisolvens. nih.govnih.gov Although the direct synthesis of this compound in the rumen is not extensively detailed, the presence of its oleic acid precursor and the microbial machinery for modifying unsaturated fatty acids establishes the potential for its formation. unifi.it

Table 1: Microbial Sources of this compound and Related Compounds

Microbial GroupSpecies ExampleCompound / FindingCitation(s)
Gram-Negative BacteriaEscherichia coliContains the C17 homolog, cis-9,10-methylenehexadecanoic acid. acs.org
Pseudomonas aeruginosaPossesses cyclopropane fatty acid synthase for CFA production. nih.gov
Gram-Positive BacteriaStaphylococcus aureusThis compound is a component of its cell membrane. nih.gov
Lactobacillus reuteriSynthesizes dihydrosterculic acid from oleic acid via CFA synthase. nih.gov
ProtozoaTrypanosomatidsDihydrosterculic acid is a major phospholipid component. acs.org
FungiUstilago maydisIncorporates cyclopropenoid fatty acids from the environment. nih.gov
Rumen MicrobiotaButyrivibrio fibrisolvensInvolved in the biohydrogenation of fatty acid precursors. nih.gov

Plant Kingdom Occurrence

In the plant kingdom, this compound is found almost exclusively in the seed oils of a few specific plant families, often alongside its cyclopropene (B1174273) analog, sterculic acid.

Seed Oil Composition (e.g., Sterculia foetida, Litchi chinensis, Euphoria longana, Baobab)

The seed oils of plants in the Malvaceae and Sapindaceae families are notable for their high concentrations of cyclopropane and cyclopropene fatty acids. The biosynthesis of these compounds begins with oleic acid, which is first converted to dihydrosterculic acid (this compound) by a cyclopropane fatty acid synthase. wikipedia.orgnih.gov

Sterculia foetida : The seed oil of this plant is well-known for its high content of cyclopropenoid fatty acids, primarily sterculic acid. wikipedia.org Dihydrosterculic acid is present as its biosynthetic precursor and has been identified in the oil. researchgate.netresearchgate.net

Litchi chinensis (Lychee) : Lychee seed oil is an exceptionally rich source of this compound, with studies reporting concentrations as high as 41%. rsc.orgrsc.org It also contains the C17 homolog, cis-9,10-methylenehexadecanoic acid, at around 8%. rsc.org

Euphoria longana (Longan) : This species, belonging to the same family as lychee (Sapindaceae), also contains significant amounts of dihydrosterculic acid in its seed oil, with reported yields of 17%. rsc.org

Baobab (Adansonia digitata) : Baobab seed oil contains a variety of fatty acids, including dihydrosterculic acid. scirp.orgnih.gov The concentration can vary depending on the geographic origin and specific section of the genus, with reports ranging from 0.20% to as high as 5% in the Longitubae section. scirp.orgscirp.orgresearchgate.netresearchgate.net

Table 2: Plant Seed Oil Sources of this compound (Dihydrosterculic Acid)

Plant SpeciesCommon NameFamilyReported Concentration of Dihydrosterculic AcidCitation(s)
Litchi chinensisLycheeSapindaceae~41% rsc.orgrsc.org
Euphoria longanaLonganSapindaceae~17% rsc.org
Sterculia foetidaJava Olive, Wild AlmondMalvaceaePresent; precursor to major component sterculic acid. researchgate.netresearchgate.net
Adansonia digitataBaobabMalvaceae0.20% - 5.0% (Varies by origin/type) scirp.orgresearchgate.netresearchgate.net

Distribution in Plant Tissues (Root, Leaf, Stem, Callus)

While significant amounts of cyclopropane fatty acids, including this compound, are known to occur in higher plants, specific details regarding its distribution in various plant tissues such as the root, leaf, stem, and callus are not extensively documented in the readily available scientific literature. nih.gov However, it has been reported in the plant Dimocarpus longan. nih.gov The biosynthesis of this fatty acid in plants is understood to involve the addition of a methylene bridge, derived from S-adenosyl methionine, across the double bond of oleic acid. nih.gov

Animal Biological Matrices (as a Result of Dietary or Microbial Influence)

The presence of this compound in animal tissues is largely attributed to dietary intake or the metabolic activity of gut microbiota.

Research has identified this compound in various mammalian tissues. Endogenous cis-9,10-methylenehexadecanoic acid, a related cyclopropane fatty acid, has been found in the heart and liver tissues of both rats and humans after enzymatic hydrolysis, suggesting it is a component of phospholipids. nih.gov Specifically, it has been identified in the submitochondrial particles of bovine heart. nih.gov Furthermore, studies on rat liver mitochondria have demonstrated the metabolism of this compound, indicating its processing within these organelles. nih.gov

Cyclopropane fatty acids, originating from rumen microorganisms, can be found in foods of animal origin. nih.gov While specific data on this compound concentrations in milk, dairy products, and meat is not extensively detailed in the provided search results, the presence of related fatty acids in these products is acknowledged. For instance, certain isomers of conjugated linoleic acid, which can be influenced by dietary factors in dairy cows, have been studied for their effects on milk fat synthesis. researchgate.net

The distribution of this compound extends to other animal species. It has been found in millipedes (Myriapoda) and in the digestive glands of the gastropod mollusk Pila globosa. nih.govmedchemexpress.com Additionally, this cyclopropane fatty acid has been detected in the lipids of the mummichog fish (Fundulus heteroclitus), including in juveniles, mature males and females, and their roe. nih.govdoi.org The origin of this acid in the mummichog is likely indirect, stemming from its diet of invertebrates that consume bacteria associated with plant detritus. nih.govdoi.org

Marine Organism Identification (e.g., Red Algae, Sponges)

While the presence of various cyclopropane fatty acids has been noted in marine environments, specific identification of this compound in red algae and sponges is not explicitly detailed in the provided search results. However, a related compound, cis-11,12-methylene-hexadecanoic acid, has been identified in the red alga Solieria pacifica. nih.gov The occurrence of cyclopropane fatty acids in marine organisms is often linked to associated bacteria. nih.gov

Data Tables

Table 1: Documented Occurrence of this compound in Various Organisms

CategoryOrganism/TissueSpecific Location/NotesReference(s)
Plants Dimocarpus longanGeneral nih.gov
Higher PlantsGeneral nih.gov
Mammals BovineHeart (submitochondrial particles) nih.gov
RatLiver Mitochondria nih.gov
Other Animals Millipedes (Myriapoda)General nih.gov
Pila globosa (Gastropod Mollusk)Digestive Glands medchemexpress.com
Fundulus heteroclitus (Mummichog Fish)Juveniles, male and female bodies, roe nih.govdoi.org
Bacteria GeneralMembrane Lipid Component nih.gov
Staphylococcus aureusCell Membrane medchemexpress.com
Helicobacter pyloriSecreted medchemexpress.com

Biosynthesis and Enzymatic Pathways of Cis 9,10 Methyleneoctadecanoic Acid

Substrate Specificity and Precursor Molecules (e.g., Oleic Acid)

The primary precursor for the synthesis of cis-9,10-methyleneoctadecanoic acid is oleic acid (cis-9-octadecenoic acid). The enzyme responsible for this conversion, cyclopropane (B1198618) fatty acid synthase, specifically targets the cis double bond of an unsaturated fatty acid chain. In plants like Sterculia foetida, the synthesis of dihydrosterculate (B1261593) occurs from oleic acid that is esterified at the sn-1 position of phosphatidylcholine (PC). nih.gov This indicates a high degree of specificity, as over 90% of the resulting dihydrosterculate is found at this particular position within the phospholipid. nih.gov This specificity ensures the precise modification of membrane lipids.

Precursor MoleculeProductOrganism/System
Oleic Acid (esterified to phosphatidylcholine)This compound (Dihydrosterculic Acid)Sterculia foetida nih.gov
Unsaturated fatty acids in phospholipids (B1166683)Cyclopropane fatty acidsEscherichia coli nih.govresearchgate.net

S-Adenosyl-L-Methionine-Dependent Methyltransferase Mechanisms

The formation of the cyclopropane ring is a chemically demanding reaction that is facilitated by S-adenosyl-L-methionine (SAM) dependent methyltransferases. frontiersin.org SAM serves as the donor of the methylene (B1212753) group that is added across the double bond of the fatty acid. nih.gov The reaction mechanism is thought to involve the nucleophilic attack of the double bond on the electrophilic methyl group of SAM. nih.gov This process is catalyzed by cyclopropane fatty acid synthase, which transfers the methylene group from SAM to the cis double bond of an unsaturated fatty acid, resulting in the formation of a methylene bridge. uniprot.org This mechanism is a hallmark of cyclopropane synthase enzymes across different biological kingdoms.

Key Enzymes and Synthases

In the bacterium Escherichia coli, cyclopropane fatty acid synthase (CFAS) is a key enzyme in the modification of membrane phospholipids, particularly as the bacterial culture enters the stationary phase of growth. researchgate.netnih.gov This enzyme catalyzes the conversion of unsaturated fatty acids within the inner membrane into their cyclopropyl (B3062369) derivatives. researchgate.net The E. coli CFAS is a soluble protein that acts on fatty acids already incorporated into phospholipids like phosphatidylethanolamine (B1630911) (PE), phosphatidylglycerol, and cardiolipin, with a preference for PE. nih.gov The enzyme has been purified and its amino acid sequence deduced from the cfa gene. nih.gov Structurally, Ec.CFAS functions as a dimer, a conformation essential for its catalytic activity. nih.gov

Plants that produce cyclopropane fatty acids, such as Sterculia foetida and cotton (Gossypium hirsutum), possess their own distinct cyclopropane synthases. nih.gov The cyclopropane synthase from S. foetida developing seeds is a membrane-associated protein located in the microsomal fraction. nih.gov It specifically catalyzes the addition of a methylene group from SAM to the double bond of oleic acid esterified to phosphatidylcholine. nih.gov Research has shown that expressing the E. coli CFAS gene in plants can lead to a significant accumulation of cyclopropane fatty acids, and co-expression with an acyltransferase from S. foetida can further enhance this accumulation. nih.govgoogle.com

While Ec.CFAS is the canonical enzyme for this reaction, other methyltransferases with similar functions have been identified in various bacteria. These enzymes are also involved in the modification of fatty acids, contributing to the diversity of lipid structures in different species. The specific roles and mechanisms of enzymes like UmaA, UfaA1, BfaB, and BfaA are areas of ongoing research, but they are understood to be part of the broader family of methyltransferases that utilize SAM to modify cellular components.

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of cyclopropane fatty acids is tightly regulated at the genetic and molecular levels, often in response to environmental cues. In E. coli, the expression of the cfa gene is induced as cells transition into the stationary phase and is dependent on the alternative sigma factor RpoS. nih.govasm.org This regulation allows the bacterium to alter its membrane composition to cope with the stresses associated with stationary phase, such as nutrient limitation and changes in pH. nih.gov Furthermore, the stability of the CFAS enzyme itself is regulated, with increased degradation occurring during certain growth phases. asm.org In some bacteria, such as Salmonella enterica, the expression of CFAS is also controlled by small RNA molecules that stabilize the cfa mRNA. nih.govasm.org This multi-layered regulation ensures that cyclopropane fatty acid synthesis occurs at the appropriate time and level to benefit the organism.

Gene Expression Studies

The production of this compound is tightly regulated at the genetic level, primarily through the control of the cfa gene, which encodes the CFA synthase.

In the model organism Escherichia coli, the expression of the cfa gene is subject to complex transcriptional and post-transcriptional regulation. Transcription of cfa is initiated from two distinct promoters: a σ⁷⁰-dependent promoter that is active during the exponential growth phase and a σS (RpoS)-dependent promoter that is strongly induced as cells enter the stationary phase. biorxiv.org This dual-promoter system allows for a basal level of CFA synthesis during active growth and a significant increase in production under nutrient-limiting conditions.

Furthermore, the expression of cfa is modulated by a network of small RNAs (sRNAs) and transcription factors. The sRNA RydC has been shown to strongly activate cfa expression by stabilizing the cfa mRNA. oup.com This activation by RydC enhances the conversion of unsaturated fatty acids to cyclopropanated forms, contributing to increased resistance to acid stress. oup.com Conversely, other sRNAs like CpxQ can repress cfa expression. illinois.edu The transcription factor YieP acts as a repressor of rydC transcription, thereby indirectly regulating cfa. oup.com Other transcription factors such as FNR, OmpR, and CpxR also indirectly influence cfa expression through their control over various sRNAs, creating a complex regulatory web that responds to diverse environmental signals, including anaerobic conditions and osmotic stress. oup.com

In Pseudomonas aeruginosa, the expression of the cfas gene is also induced during the transition from exponential to stationary phase and in response to oxidative stress. nih.gov This suggests that the upregulation of CFA synthase is a conserved response to cellular stress across different bacterial species.

Studies in Lactococcus lactis have revealed that the cfa gene is highly induced by acidic conditions. oup.com Northern blot analysis has shown that the Lactococcus lactis MG1363 cfa gene is primarily expressed as a bicistronic transcript along with metK, the gene encoding SAM synthetase, the provider of the methyl group for the cyclopropanation reaction. oup.com The transcriptional fusion of the cfa promoter to a reporter gene demonstrated a 23-fold induction at pH 5 and an 8-fold induction upon entry into the stationary phase. oup.com

Influence of Genetic Engineering on Production

The advent of genetic engineering has provided powerful tools to manipulate the biosynthesis of this compound, offering insights into its function and enabling enhanced production.

In one study, the expression of the Escherichia coli cyclopropane fatty acid synthase (EcCPFAS) and the cotton cyclopropane fatty acid synthase (GhCPFAS) in the leaves of Nicotiana benthamiana resulted in the production of dihydrosterculic acid (this compound). illinois.edu EcCPFAS expression led to the accumulation of dihydrosterculic acid at a level of 3.7 ± 0.4% of the total fatty acid methyl esters, while GhCPFAS expression resulted in 0.9 ± 0.1% accumulation. illinois.edu

Metabolic engineering strategies in the yeast Saccharomyces cerevisiae have also been employed to enhance the production of cyclopropane fatty acids. nih.gov By overexpressing the native Δ9 desaturase (OLE1) and S-adenosylmethionine synthase (SAM2), the precursor availability of unsaturated fatty acids and the methyl donor SAM was increased, leading to enhanced CFA synthesis within phospholipids. nih.gov Further engineering to facilitate the transfer of CFAs from phospholipids to triacylglycerols (TAGs) for storage, through the overexpression of a phospholipase (PBL2) and an acyl-CoA synthase, resulted in a significant increase in CFA accumulation, reaching 12 mg per gram of dry cell weight, which constituted over 22% of the total TAGs. nih.gov This represented a 3-fold improvement compared to the base strain. nih.gov

Conversely, the targeted inactivation or deletion of the cfa gene has been instrumental in elucidating the physiological roles of cyclopropane fatty acids. In Lactococcus lactis subsp. cremoris, a mutant with a disrupted cfa gene was created, which abolished the production of these fatty acids. nih.gov Similarly, in Salmonella enterica serovar Typhimurium, a cfa mutant showed a drastic reduction in total CFA levels, confirming that CFA synthase is the primary enzyme for this modification. nih.gov These mutant strains have been crucial in demonstrating the importance of CFAs in tolerance to various stresses.

Environmental Factors Influencing Biosynthesis

The biosynthesis of this compound is highly responsive to changes in the cellular environment, serving as a key adaptive mechanism for bacteria to cope with various stress conditions.

Temperature Stress Responses

Temperature is a significant environmental factor that influences the fatty acid composition of bacterial membranes, including the content of this compound. An increase in growth temperature generally leads to a decrease in membrane fluidity. To counteract this, bacteria often modify their membrane lipid composition. In the case of cyclopropane fatty acids, their formation is considered a mechanism to increase membrane rigidity. researchgate.net In Lactococcus lactis subsp. cremoris, it has been observed that cells subjected to high temperatures show a predominance of CFAs over other unsaturated fatty acids. nih.gov This suggests that under heat stress, the conversion of unsaturated fatty acids to their cyclopropane derivatives is a crucial adaptive response.

The table below illustrates the effect of growth temperature on the fatty acid composition of Pseudomonas species. While not specific to a single species, it demonstrates the general trend of cyclopropane fatty acid modulation with temperature.

Fatty AcidP. aeruginosa ATCC 27853 (25°C)P. aeruginosa ATCC 27853 (37°C)P. aeruginosa ATCC 27853 (42°C)
C16:0 (Palmitic acid)28.3%31.5%33.1%
C16:1 (Palmitoleic acid)10.2%8.9%7.5%
C17:0 cyclo1.5%2.1%1.8%
C18:1 (Oleic acid)35.1%32.8%30.4%
C19:0 cyclo (this compound)3.2%4.5%3.9%

Data adapted from a study on the effect of culture conditions on fatty acid profiles of Pseudomonas species. mdpi.com The table shows an initial increase in cyclopropane fatty acids with temperature, followed by a slight decrease at the highest temperature, indicating a complex regulatory response.

pH Stress Responses

Acid stress is a common challenge for many bacteria, and the modification of membrane fatty acid composition is a key defense mechanism. The synthesis of this compound has been shown to be a significant factor in the acid resistance of several bacterial species, including Escherichia coli and Salmonella Typhimurium. nih.govnih.gov In E. coli, exposure to moderately acidic conditions (pH 5) leads to a marked increase in cfa transcription. nih.gov Mutant strains of E. coli and Helicobacter pylori lacking the cfa gene are significantly more sensitive to killing by low pH. nih.govnih.gov

The following table presents data on the fatty acid composition of Lactococcus lactis subsp. cremoris grown under optimal and acidic (pH 5) conditions, demonstrating the increase in lactobacillic acid (a C19 cyclopropane fatty acid) content in response to acid stress.

Fatty AcidOptimal Medium (pH 7.2)Acidic Medium (pH 5.0)
C14:0 (Myristic acid)4.8 ± 0.25.1 ± 0.3
C16:0 (Palmitic acid)29.5 ± 0.531.2 ± 0.6
C16:1n-7 (Palmitoleic acid)6.1 ± 0.15.8 ± 0.2
C18:0 (Stearic acid)1.2 ± 0.11.5 ± 0.1
C18:1n-7 (cis-Vaccenic acid)28.7 ± 0.421.5 ± 0.8
C19:0n-7 cyc (Lactobacillic acid)29.7 ± 0.634.9 ± 1.1

Values are percentages of total fatty acids and are presented as mean ± standard deviation. Data extracted from a study on Lactococcus lactis subsp. cremoris. nih.gov

Osmotic Stress Effects

Osmotic stress, caused by high concentrations of solutes in the environment, also triggers changes in the membrane lipid composition of bacteria. In Lactococcus lactis subsp. cremoris, cells subjected to osmotic stress exhibit a predominance of cyclopropane fatty acids. nih.gov This suggests that the conversion of unsaturated fatty acids to their cyclopropane derivatives is an important adaptive response to hyperosmotic conditions, likely by altering membrane fluidity and permeability to prevent water loss. In E. coli, the OmpR-EnvZ two-component system, which is a primary sensor of osmotic stress, indirectly regulates cfa expression, further highlighting the link between osmotic stress and cyclopropane fatty acid biosynthesis. oup.com While direct quantitative data on the effect of osmotic stress on this compound is limited in the reviewed literature, the consistent observation of increased CFA content under osmotic stress across different bacterial species points to a conserved adaptive strategy. nih.gov

Metabolism and Biodegradation of Cis 9,10 Methyleneoctadecanoic Acid

In Vivo Metabolic Pathways (Non-Human Specific)

The in vivo metabolism of cis-9,10-methyleneoctadecanoic acid, a cyclopropane (B1198618) fatty acid (CPFA), presents a unique set of challenges to the typical fatty acid degradation machinery. Its distinct chemical structure, particularly the presence of a cyclopropane ring, necessitates alternative metabolic routes compared to standard saturated and unsaturated fatty acids.

Beta-Oxidation Limitations and Cyclopropane Ring Resistance

The primary pathway for fatty acid catabolism is beta-oxidation, a process that sequentially shortens the acyl chain. However, the presence of the cyclopropane ring in this compound impedes this process. nih.govaocs.org The enzymes of beta-oxidation are not equipped to handle the three-membered ring, leading to a halt or significant reduction in the efficiency of the breakdown of this particular fatty acid. aocs.org This resistance of the cyclopropane ring to conventional beta-oxidation is a key feature of its metabolism.

Accumulation of Shorter-Chain Cyclopropane Fatty Acids (e.g., 3,4-Methylenedecanoic, 3,4-Methylenedodecanoic Acids)

Due to the limitations of beta-oxidation, the metabolic breakdown of this compound results in the accumulation of shorter-chain cyclopropane fatty acids. These metabolites retain the cyclopropane ring structure. Among the identified byproducts are 3,4-methylenedecanoic acid and 3,4-methylenedodecanoic acid. escholarship.org The presence of these shorter-chain CPFAs in tissues and fluids indicates that while the initial rounds of beta-oxidation may proceed to some extent from the carboxyl end of the molecule, the process is ultimately interrupted by the cyclopropane ring.

Formation of Dicarboxylic Acid Metabolites (e.g., cis-3,4-Methylenehexanedioic Acid)

In addition to the formation of shorter-chain CPFAs, another significant metabolic fate of this compound is its conversion to dicarboxylic acid metabolites. nih.govnih.gov This occurs through omega-oxidation, an alternative fatty acid metabolism pathway that introduces a hydroxyl group at the methyl end of the fatty acid, which is then further oxidized to a carboxyl group. nih.gov This process results in a dicarboxylic acid, where both ends of the carbon chain have a carboxyl group. wikipedia.org

A key dicarboxylic acid metabolite identified from the breakdown of this compound is cis-3,4-methylenehexanedioic acid. nih.gov Studies in rats have shown that after administration of labeled this compound, cis-3,4-methylenehexanedioic acid is a major urinary metabolite. nih.gov This indicates that omega-oxidation followed by subsequent beta-oxidation from both ends of the dicarboxylic acid is a crucial pathway for the metabolism of this CPFA. Other related dicarboxylic acid metabolites that have been identified include 2,3-methylene pentanedioic acid, and isomers of methylene (B1212753) heptanedioic acid and methylene octanedioic acid. nih.gov

Metabolic Pathway Key Features Resulting Metabolites
Beta-OxidationImpeded by the cyclopropane ringLimited breakdown, accumulation of intermediates
Omega-OxidationOxidation at the methyl-end of the fatty acidFormation of dicarboxylic acids
Microbial DegradationComplete breakdown in specific microbesCleavage of the cyclopropane ring

Microbial Degradation Mechanisms

While higher organisms exhibit limitations in the complete breakdown of this compound, certain microorganisms possess the enzymatic machinery to fully degrade this compound, including the cleavage of its stable cyclopropane ring. nih.gov

Complete Degradation in Specific Microorganisms

Specific bacterial species have demonstrated the ability to utilize cyclopropane fatty acids as a sole carbon and energy source, indicating a capacity for complete degradation. nih.gov For instance, some Pseudomonas species have been shown to degrade cyclopropyl-containing compounds. nih.gov This ability is not widespread and is dependent on the presence of specialized enzymatic pathways.

Interactions with Lipid Metabolic Enzymes (Non-Human Specific)

The metabolism of this compound, also known as dihydrosterculic acid, involves significant interactions with key enzymes in lipid metabolic pathways, particularly in non-human models. These interactions can influence fatty acid composition and downstream metabolic processes.

Influence on Δ9-Desaturase Activity

This compound has been identified as a suppressor of Δ9-desaturase (stearoyl-CoA desaturase-1, SCD1) activity. Research in murine models has demonstrated that dietary intake of this cyclopropane fatty acid leads to a notable impairment in the activity of this enzyme.

In a study involving mice fed a high-fat diet enriched with cottonseed oil, which contains this compound, a significant suppression of hepatic SCD1 activity was observed. nih.gov This inhibition is evident from the altered ratios of fatty acid substrates to their products, a key indicator of desaturase function. For example, the ratio of stearic acid (18:0) to oleic acid (18:1n-9) and palmitic acid (16:0) to palmitoleic acid (16:1n-7) is altered, reflecting a decrease in the conversion of saturated fatty acids to their monounsaturated counterparts. nih.gov

The table below summarizes the changes in the percentage of key fatty acids in the liver of mice fed a high-fat diet containing cottonseed oil (CSO), rich in this compound, compared to a diet high in saturated fat (SFA).

Table 1: Effect of Dietary this compound on Liver Fatty Acid Composition in Mice*

Fatty Acid High Saturated Fat Diet (%) High Cottonseed Oil Diet (%)
Palmitic acid (16:0) 24.5 22.8
Palmitoleic acid (16:1n-7) 4.8 1.8
Stearic acid (18:0) 10.5 13.2
Oleic acid (18:1n-9) 38.2 26.9

Data adapted from a study on high-fat-fed mice, where the cottonseed oil diet was a source of this compound. nih.gov

The suppression of Δ9-desaturase by this compound is a significant finding, as this enzyme is a critical control point in lipid metabolism, influencing membrane fluidity, and the synthesis of complex lipids.

Impact on other Fatty Acid Modifying Enzymes

Beyond its direct influence on Δ9-desaturase, this compound also interacts with other components of the lipid metabolic network.

In studies with high-fat-fed mice, the presence of this compound in the diet was associated with an increased expression of peroxisome proliferator-activated receptor delta (PPARδ) and its transcriptional coactivator, PGC-1α, in the liver. nih.gov PPARδ is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in fatty acid oxidation. Its activation suggests a metabolic shift towards the breakdown of fatty acids for energy.

Furthermore, in different non-human cell models, this compound has been shown to activate protein kinase C (PKC). nih.govnih.gov For instance, in isolated guinea pig parietal cells, this fatty acid stimulated PKC in a calcium-dependent manner. nih.gov While PKC is a broad-specificity signaling enzyme, it is known to be involved in the regulation of various metabolic pathways, including those related to lipids.

In bacterial systems, cyclopropane fatty acids are synthesized from their unsaturated precursors by the enzyme cyclopropane-fatty-acyl-phospholipid synthase. medchemexpress.com This modification is often a response to environmental stressors, altering membrane properties. medchemexpress.com The presence and synthesis of this compound in bacteria are thus intrinsically linked to the activity of this specific fatty acid modifying enzyme.

Biological and Ecological Roles of Cis 9,10 Methyleneoctadecanoic Acid

Roles in Microbial Physiology and Adaptation

The incorporation of cis-9,10-methyleneoctadecanoic acid into the cell membranes of bacteria is a key adaptive strategy, influencing membrane characteristics and enabling survival in diverse and often harsh conditions.

This compound and other cyclopropane (B1198618) fatty acids are crucial for modulating the fluidity and stability of bacterial cell membranes. The presence of the cyclopropane ring introduces a rigid kink in the fatty acid chain, which disrupts the tight packing of membrane lipids. acs.orgchemrxiv.org This disruption is vital for maintaining membrane fluidity, especially at low temperatures, a condition that would otherwise cause the membrane to transition into a less fluid, gel-like state. acs.orgchemrxiv.orgnih.gov By preventing this phase transition, the bacterium ensures the continued function of membrane-embedded proteins and transport systems. chemrxiv.org

The synthesis of this compound is a well-documented response to a variety of environmental stressors, including extremes of temperature and pH. The conversion of unsaturated fatty acids to their cyclopropane derivatives often increases as bacterial cultures enter the stationary phase of growth, a period characterized by nutrient limitation and the accumulation of metabolic byproducts. researchgate.netnih.govmicrobiologyresearch.org

Studies on Escherichia coli have demonstrated that the presence of cyclopropane fatty acids, including the C19:0 variant (this compound), enhances resistance to heat, high pressure, and acid stress. epa.gov Deletion of the cfa gene, which encodes the cyclopropane fatty acid synthase, resulted in increased sensitivity of the bacteria to these conditions. epa.gov Similarly, in Salmonella enterica serovar Typhimurium, the inability to produce CFAs leads to heightened sensitivity to low pH. microbiologyresearch.org In the highly acid-resistant bacterium Helicobacter pylori, the enzyme responsible for CFA synthesis is essential for acid resistance. nih.gov

Adaptation to cold is another critical role of these fatty acids. In E. coli, the cyclopropanation of unsaturated lipid chains is a survival strategy to protect the cell membrane from the damaging effects of drastic cooling. acs.orgchemrxiv.orgnih.gov The presence of the cyclopropane ring helps to maintain membrane fluidity at low temperatures, preventing the transition to a gel phase that would compromise cellular function. chemrxiv.org

This compound is a notable component of the cell membranes of several bacterial species. It is formed by the addition of a methylene (B1212753) group across the cis double bond of an unsaturated fatty acid precursor, oleic acid, which is already incorporated into a phospholipid molecule. nih.gov This post-synthetic modification alters the chemical and physical properties of the membrane.

This cyclopropane fatty acid has been identified in the membrane lipids of various bacteria, including:

Staphylococcus aureus : It is a component of the cell membrane, and its levels have been observed to decrease following treatment with the antimicrobial compound carvacrol. glpbio.commedchemexpress.com

Helicobacter pylori : This gastric pathogen contains high levels of cyclopropane fatty acids in its cytoplasmic membrane. nih.gov

Escherichia coli : It is found in the phospholipids (B1166683) of E. coli, particularly as the culture ages. researchgate.net

Acidithiobacillus caldus : This extreme acidophile contains a significant proportion of a C19:0 cyclopropane fatty acid in its cell membrane when under extreme acid stress. nih.gov

Pseudomonas putida : This bacterium accumulates cyclopropane fatty acids during the stationary phase of growth. researchgate.net

The relative abundance of this compound and other CFAs can vary depending on the bacterial species and the environmental conditions, reflecting its importance in fine-tuning membrane properties for survival.

The modification of membrane lipids with cyclopropane fatty acids, including this compound, has a direct impact on bacterial resistance to certain antimicrobial agents. The altered membrane structure can impede the uptake of antibiotics or affect the function of membrane-targeting drugs.

In Helicobacter pylori, the deletion of the cyclopropane fatty acid synthase gene resulted in a significant decrease in resistance (4- to 16-fold) to several antibiotics, including ampicillin, metronidazole, levofloxacin, and clarithromycin. nih.gov This indicates that the presence of CFAs in the membrane is a crucial factor in the intrinsic antibiotic resistance of this pathogen. nih.gov

Furthermore, in Enterococcus faecium, resistance to the antibiotic daptomycin (B549167) has been associated with an increase in cyclic fatty acids and a corresponding decrease in membrane fluidity. frontiersin.org Studies on Bradyrhizobium japonicum have also shown a correlation between the fatty acid composition, including the presence of a C19:0 cyclopropane acid, and patterns of multiple antibiotic resistance. microbiologyresearch.org The presence of cyclopropyl-containing acyl-chains within membrane phospholipids is generally associated with increased resilience to environmental stresses and antibiotic resistance in bacteria. researchgate.net

This compound produced by the gastric pathogen Helicobacter pylori can directly influence the physiological processes of host cells. This fatty acid is secreted by H. pylori and has been shown to have a stimulatory effect on gastric acid secretion in isolated guinea pig parietal cells. medchemexpress.com It enhances acid secretion stimulated by both histamine (B1213489) and dibutyryl cAMP. medchemexpress.com

In addition to its effects on gastric acid, this compound also activates protein kinase C (PKC) in a calcium-dependent manner within these parietal cells. medchemexpress.com Further studies have shown that it can directly activate PKC and stimulate DNA synthesis in gastric mucous cells, which may be a contributing factor to the increased gastric epithelial cell proliferation associated with H. pylori infection. acs.org

Table 1: Effects of this compound on Host Cell Processes

Host Cell Type Process Affected Observed Effect
Isolated Guinea Pig Parietal Cells Gastric Acid Secretion Enhances histamine- and dibutyryl cAMP-stimulated secretion. medchemexpress.com
Isolated Guinea Pig Parietal Cells Protein Kinase C (PKC) Activates PKC in a calcium-dependent manner. medchemexpress.com
Gastric Mucous Cells (HM02) Protein Kinase C (PKC) Directly activates PKC and causes its translocation from the cytosol to other cellular compartments. acs.org

Functions in Plant Biology

Information regarding the specific functions of this compound in plant biology is limited. While cyclopropane fatty acids are known to occur in the seed oils of some plant families, the detailed physiological roles are not as extensively studied as in bacteria. One report has noted the presence of a compound identified as cis-8-(2-octylcyclopropyl)octanoic acid, a synonym for this compound, in the plant Dimocarpus longan. nih.gov However, the functional significance of this compound within the plant is not well-established. The biosynthesis of cyclopropane fatty acids has been described in a variety of plants, but their precise roles in plant physiology and ecology remain an area for further investigation. nih.gov

Ecological Significance and Biomarker Applications

Role in Food Chain Transfer and Accumulation

This compound has been identified at various levels of the food chain, indicating its transfer and potential accumulation. This fatty acid is known to be produced by various bacteria. glpbio.commedchemexpress.com These bacteria can be found associated with plant detritus, which is consumed by invertebrates. nih.gov

The presence of this compound has been detected in the digestive gland of the snail Pila globosa and in the mummichog fish (Fundulus heteroclitus). glpbio.commedchemexpress.comnih.gov It is believed that the fish acquire this fatty acid indirectly through their diet, which consists mainly of invertebrates that have consumed bacteria from plant detritus. nih.gov The concentration of cyclopropanoid fatty acids was found to be higher in immature mummichogs compared to mature males, and the highest levels were observed in the roe. nih.gov

This transfer extends to higher trophic levels, as this compound has been detected in bovine meat and dairy products. nih.gov This indicates that the fatty acid, originating from bacteria in the diet of livestock, can accumulate in their tissues and be passed on to consumers.

Table 2: Documented Presence of this compound in the Food Chain

Organism/ProductTrophic LevelProbable OriginReference
BacteriaProducerBiosynthesis glpbio.commedchemexpress.com
Invertebrates (e.g., Pila globosa)Primary ConsumerConsumption of bacteria glpbio.commedchemexpress.com
Mummichog Fish (Fundulus heteroclitus)Secondary ConsumerConsumption of invertebrates nih.gov
CattlePrimary ConsumerConsumption of silage containing bacteria nih.govunibz.it
Bovine Meat & Dairy ProductsConsumer ProductAccumulation from cattle diet nih.gov

Utility as a Dietary Biomarker (e.g., Silage-Fed Animals)

A significant application of this compound, also known as dihydrosterculic acid, is its use as a dietary biomarker, particularly for identifying animals fed with silage. unibz.itresearchgate.net This fatty acid is produced by certain microorganisms, such as lactic acid bacteria, during the fermentation process of silage production. unibz.it

When animals consume silage, these cyclopropane fatty acids are absorbed and incorporated into their tissues and milk. unibz.it Studies have shown that cyclopropane fatty acids are not degraded by rumen activity, making them reliable indicators of silage consumption. unibz.it The concentration of these fatty acids in bovine meat fat has been positively correlated with a silage-based diet. researchgate.net

This biomarker is so effective that it has been used to differentiate between cheeses where silage feeding is permitted versus those where it is prohibited, such as in the authentication of certain European cheeses. unibz.it The presence of cyclopropane fatty acids in ewe's milk cheese can also suggest the use of silage in the animal's diet, and may also be an indicator of poor-quality hay forages. nih.gov

Table 3: Application of this compound as a Dietary Biomarker

ApplicationMatrixFindingReference
Authentication of CheeseCheese FatPresence indicates silage feeding in dairy animals. unibz.itnih.gov
Monitoring Cattle FeedingBovine Meat FatPositive correlation between concentration and silage-based diets. researchgate.net
Indicator of Forage QualityEwe's Milk CheesePresence suggests use of silage or poor-quality hay. nih.gov

Advanced Analytical Methodologies for Cis 9,10 Methyleneoctadecanoic Acid

Chromatographic Techniques

Chromatography is fundamental to the analysis of cis-9,10-methyleneoctadecanoic acid, providing the necessary separation from other lipid components before detection and quantification. For analytical purposes, fatty acids are typically converted to more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs), prior to analysis. nih.gov

Gas chromatography (GC) is a cornerstone technique for the analysis of fatty acids, including cyclopropane (B1198618) fatty acids. nih.gov When coupled with a flame ionization detector (FID), GC provides robust quantification of this compound. The analysis is performed on the FAME derivative of the acid to increase its volatility. nih.govnih.gov

The separation on a GC column is based on the boiling point and polarity of the FAMEs. The presence of the cyclopropane ring gives this compound a slightly longer retention time than its straight-chain saturated counterpart, stearic acid, and a shorter retention time than monounsaturated fatty acids like oleic acid on many common polar capillary columns. researchgate.net The retention behavior can be used for tentative identification by comparing it with authentic standards. Quantitative analysis is achieved by comparing the peak area of the analyte with that of an internal standard, often a fatty acid not naturally present in the sample, such as tricosanoic acid (C23:0). nih.gov

Table 1: Typical GC Parameters for FAME Analysis

ParameterTypical ConditionReference
ColumnDiethylene glycol succinate (B1194679) (DEGS) polyester (B1180765) or similar polar capillary column researchgate.net
Carrier GasHelium or Hydrogen researchgate.netchromatographyonline.com
Injector Temperature250-260 °C youtube.com
Oven Temperature ProgramIsothermal (e.g., 187 °C) or a temperature gradient to resolve a wide range of fatty acids researchgate.net
DetectorFlame Ionization Detector (FID) nih.govresearchgate.net
DerivatizationConversion to Fatty Acid Methyl Esters (FAMEs) using reagents like methanolic HCl or KOH in methanol (B129727) nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) serves as a powerful tool for both the preparative isolation and analytical determination of fatty acids. hplc.euaocs.org Unlike GC, HPLC can analyze free fatty acids without derivatization, although derivatization is often used to enhance detection sensitivity, particularly with UV detectors. hplc.eu

Reversed-phase HPLC (RP-HPLC) is the most common mode used for fatty acid separation. In RP-HPLC, fatty acids are separated based on their hydrophobicity; longer chains and fewer double bonds result in longer retention times. aocs.org Therefore, this compound would elute after linoleic acid but before stearic acid. nih.gov Specialized columns, such as those with silver ions (Ag-HPLC), can be used to enhance the separation of unsaturated fatty acids based on the number, position, and geometry of double bonds, though this is less specific for cyclopropane rings. uab.edutandfonline.com HPLC is particularly valuable for isolating sufficient quantities of the fatty acid for further structural elucidation by other methods. nih.govtandfonline.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method primarily used for the separation of lipid classes. uab.edunih.govaocs.org In the analysis of this compound, TLC is typically employed as an initial purification step to separate total lipids into fractions such as neutral lipids (e.g., triglycerides), free fatty acids, and phospholipids (B1166683). rockefeller.eduseafdec.org

A common application is argentation (silver nitrate) TLC, where the silica (B1680970) gel plate is impregnated with silver nitrate (B79036). uab.edu The silver ions interact with the π-electrons of double bonds, retarding the migration of unsaturated fatty acids. nih.gov Saturated fatty acids, having no double bonds, migrate the furthest up the plate. The cyclopropane ring of this compound shows very weak interaction with the silver ions, causing it to migrate to a position close to the saturated fatty acids, thus allowing for its separation from olefinic acids. nih.gov Following separation, the specific spots can be scraped from the plate, and the fatty acids can be eluted for further analysis by GC or GC-MS. aocs.org

Table 2: Typical TLC System for Lipid Separation

ParameterDescriptionReference
Stationary PhaseSilica Gel G plates, often impregnated with silver nitrate (AgNO₃) for argentation TLC uab.eduweebly.com
Mobile PhaseA mixture of nonpolar and slightly polar solvents, e.g., Petroleum ether: Diethyl ether: Acetic acid (80:20:1 v/v) weebly.com
DetectionSpraying with a visualizing agent (e.g., 50% sulfuric acid or phosphomolybdic acid) followed by heating to char the lipids aocs.orgweebly.com
Principle of SeparationBased on polarity (standard silica) or degree of unsaturation (argentation TLC) uab.edunih.gov

Mass Spectrometric Techniques

Mass spectrometry (MS) is indispensable for the unambiguous identification of this compound. When coupled with a chromatographic separation technique, it provides both qualitative (structural) and quantitative data. chromatographyonline.com

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govresearchgate.net It is the gold-standard method for the definitive identification and quantification of this compound as its FAME derivative. acs.orgnih.gov After separation on the GC column, the eluted FAME enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum contains a molecular ion (M⁺) peak and a series of fragment ions that form a unique fingerprint for the compound. A key diagnostic feature in the mass spectrum of the FAME of this compound is the characteristic cleavage of the cyclopropane ring. The fragmentation pattern allows for the localization of the cyclopropane ring within the fatty acid chain. nih.gov For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used, where the instrument is set to detect only specific ions characteristic of the target analyte, greatly enhancing sensitivity and selectivity. chromatographyonline.comnih.gov

Table 3: Key Ions in Electron Ionization GC-MS of Dihydrosterculic Acid Methyl Ester

Ion Typem/z (mass-to-charge ratio)DescriptionReference
Molecular Ion (M⁺)310Represents the intact FAME molecule (C₂₀H₃₈O₂) larodan.com
Fragment IonVariableCharacteristic ions resulting from the cleavage on either side of the cyclopropane ring, which helps to pinpoint its location. nih.gov

Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is an increasingly utilized technique for lipid analysis. genedata.com It offers the advantage of analyzing fatty acids in their native form or as simple derivatives under milder conditions than GC-MS, which is particularly useful for complex or thermally unstable lipids. chromatographyonline.com Electrospray ionization (ESI) is a soft ionization technique that typically generates a prominent pseudomolecular ion (e.g., [M-H]⁻ in negative ion mode) with minimal fragmentation. nih.govprinceton.edu

For this compound, LC-ESI-MS can provide an accurate molecular weight measurement. nih.gov To obtain structural information, tandem mass spectrometry (MS/MS) is required. In an MS/MS experiment, the [M-H]⁻ ion is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions can help identify the fatty acid structure. nih.govresearchgate.net While traditional collisional activation methods may not always pinpoint the cyclopropane ring's exact location, newer fragmentation techniques like ultraviolet photodissociation (UVPD) have shown promise in localizing the cyclopropane modification by inducing specific dual cross-ring C-C cleavages. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Metabolomics

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of fatty acids, although the analysis of cyclopropane fatty acids like this compound can be complex. The mass spectra of their simple methyl esters are often very similar to those of the corresponding monounsaturated fatty acid methyl esters, making definitive identification challenging based on electron ionization (EI) mass spectrometry alone. nih.gov The fragmentation patterns of these compounds are often complex and may not provide clear diagnostic ions for the cyclopropane ring. nih.gov

To overcome this, derivatization techniques are often employed to facilitate the identification of the cyclopropane ring's position. Picolinyl esters, for instance, can provide more diagnostic fragmentation upon collision-induced dissociation (CID). researchgate.net The mass spectrum of picolinyl malvalate, a related cyclopropene (B1174273) fatty acid, showed a distinctive ion that may be diagnostic for the cyclopropene moiety, suggesting that similar strategies could be beneficial for cyclopropane fatty acids. researchgate.net

Another approach involves chemical modification prior to MS analysis. Reductive ring opening of the cyclopropane moiety can yield a mixture of branched-chain fatty acid esters. nih.gov The subsequent analysis of these branched esters by gas chromatography-mass spectrometry (GC-MS) allows for the determination of the methyl group positions, which in turn reveals the original position of the cyclopropane ring. nih.gov

For metabolomics studies, where rapid and high-throughput analysis is crucial, techniques like acetonitrile (B52724) chemical ionization tandem mass spectrometry have been developed for other complex fatty acids, such as conjugated linoleic acids. nih.gov While not directly applied to this compound in the reviewed literature, these methods, which can determine the position and geometry of double bonds, could potentially be adapted for the high-throughput analysis of cyclopropane fatty acids in complex biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural characterization and stereochemistry determination of this compound. aocs.org

Structural Characterization and Stereochemistry Determination

High-resolution ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure of this compound and its methyl ester. nih.gov The key to its identification lies in the characteristic signals of the cyclopropane ring.

In the ¹H NMR spectrum (acquired in CDCl₃ at 500 MHz), the methylene (B1212753) protons of the cyclopropane ring exhibit distinct and highly shielded signals. nih.gov The proton in the cis position relative to the alkyl chains appears at approximately -0.30 ppm, while the trans proton resonates at around 0.60 ppm. nih.gov The two methine protons of the cyclopropane ring produce a signal at about 0.68 ppm. nih.gov Furthermore, the protons on the methylene carbons adjacent (alpha) to the cyclopropane ring also show distinct chemical shifts, with one proton from each methylene group appearing at a distinct shift of around 1.17 ppm. nih.gov Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in assigning these proton signals unequivocally. nih.gov

The ¹³C NMR spectrum also displays characteristic peaks that confirm the presence and position of the cyclopropane ring. The specific chemical shifts of the carbons within the cyclopropane ring and the adjacent carbons provide a definitive fingerprint for the molecule. nih.gov

Table 1: Characteristic ¹H NMR Chemical Shifts for Methyl cis-9,10-Methyleneoctadecanoate

Protons Chemical Shift (ppm)
Cyclopropane Methylene (cis) ~ -0.30
Cyclopropane Methylene (trans) ~ 0.60
Cyclopropane Methine ~ 0.68
Methylene α to Cyclopropane ~ 1.17 and ~ 1.40

Data sourced from Knothe, 2006. nih.gov

Sample Preparation and Derivatization Strategies

Effective analysis of this compound necessitates robust sample preparation techniques to isolate it from complex biological matrices and derivatization to enhance its volatility and chromatographic properties for GC-based analyses.

Fatty Acid Methyl Ester (FAME) Preparation

The conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs) is a standard and crucial step for their analysis by gas chromatography. This derivatization increases the volatility of the fatty acids, making them amenable to GC analysis.

Several methods are available for the preparation of FAMEs. A common approach involves a two-step process where the lipids are first saponified with a base, such as sodium hydroxide (B78521) in methanol, followed by methylation using an acid catalyst like boron trifluoride (BF₃) in methanol. mdpi.com Alternatively, acid-catalyzed methylation using reagents like acetyl chloride in methanol can also be employed. researchgate.net For rapid screening, in-situ transesterification methods have been developed, which combine the extraction and derivatization steps, reducing sample handling and analysis time. mdpi.com

The choice of catalyst and reaction conditions can influence the yield and accuracy of the FAME analysis, particularly for less common fatty acids or those present in complex lipid classes. researchgate.net

Pyrrolidine Derivatization for Ring Position Identification

To pinpoint the location of the cyclopropane ring within the fatty acid chain using mass spectrometry, derivatization to form pyrrolidides is a valuable strategy. researchgate.net While the mass spectra of FAMEs of cyclopropane fatty acids can be ambiguous, the mass spectra of their pyrrolidide derivatives often exhibit more diagnostic fragmentation patterns. researchgate.net

Upon electron ionization, pyrrolidide derivatives of fatty acids tend to fragment at each C-C bond along the alkyl chain, producing a series of ions separated by 14 mass units (the mass of a methylene group). However, the fragmentation is interrupted or altered at the site of a structural feature, such as a branch or a ring. This allows for the precise localization of the cyclopropane ring by identifying the gap or the characteristic ions in the fragmentation series. This technique has been successfully used to determine the position of methyl branches in fatty acids, and the same principle applies to the identification of the cyclopropane moiety. researchgate.net

Saponification and Extraction Procedures

The initial step in analyzing this compound from biological sources, such as bacterial membranes or seed oils, often involves saponification and extraction. nih.gov Saponification is a process that uses a strong alkali, typically sodium hydroxide or potassium hydroxide in an alcohol-water mixture, to hydrolyze the ester linkages in lipids, such as triglycerides and phospholipids. researchgate.net This releases the fatty acids as their corresponding carboxylate salts.

Following saponification, the mixture is acidified to protonate the carboxylate salts, converting them back into free fatty acids. The free fatty acids are then extracted from the aqueous medium using an organic solvent, such as hexane (B92381) or diethyl ether. This extraction step separates the fatty acids from the more polar components of the original sample, such as glycerol. The extracted fatty acids can then be further purified and derivatized for subsequent analysis. mdpi.com The efficiency of both saponification and extraction is critical for the accurate quantification of the fatty acid content in a sample.

Quantitative Analysis and Standardization Approaches

The accurate quantification of this compound, also known as dihydrosterculic acid (DHSA), is crucial for its study in various matrices, from microbial cultures to food products and biological samples. Quantitative analysis relies on advanced analytical methodologies, primarily gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Standardization is achieved through the use of internal standards, certified reference materials, and the preparation of precise calibration curves.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the quantitative analysis of fatty acids, including cyclopropane fatty acids (CPFAs). The method typically involves the extraction of lipids from the sample, followed by a derivatization step to convert the fatty acids into more volatile esters, most commonly fatty acid methyl esters (FAMEs).

Methodology & Research Findings:

Derivatization: For GC-MS analysis, this compound is converted to its methyl ester (methyl cis-9,10-methyleneoctadecanoate). This is often achieved by direct methylation of the sample. Several methods have been compared to ensure high recovery and methylation efficiency, which is critical for fragile fatty acids like those with a cyclopropane ring. researchgate.net Another approach involves derivatization to pentafluorobenzyl (PFB) esters, which can enhance sensitivity in negative chemical ionization (NCI) mode. nih.govlipidmaps.org

Separation & Detection: The FAMEs are separated on a capillary GC column, such as an Agilent HP-5MS-UI column. mdpi.com The mass spectrometer is then used for detection and quantification. mdpi.com For identifying CPFAs like DHSA methyl ester, characteristic mass-to-charge ratio (m/z) ions are monitored, such as m/z 310 (the molecular ion, M+) and m/z 278. nih.gov Operating in selected ion monitoring (SIM) mode can increase the sensitivity and specificity of the analysis. nih.gov

Quantification: Quantification is typically performed using an internal standard to correct for variations during sample preparation and analysis. nih.govnih.gov The stable isotope dilution method, which uses a deuterated analogue of the analyte as an internal standard, is considered the gold standard for accuracy and precision. nih.govlipidmaps.org For instance, deuterated fatty acids can be added to the sample before extraction. lipidmaps.org In other cases, a non-endogenous fatty acid or a hydrocarbon, such as tetracosane, is used as the internal standard. nih.gov A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of standard solutions.

Table 1: Exemplary GC-MS Parameters for Cyclopropane Fatty Acid Analysis This table is a composite example based on typical methodologies described in the literature.

ParameterDescriptionReference
Sample PreparationLipid extraction followed by derivatization to Fatty Acid Methyl Esters (FAMEs). Direct methylation with 5% HCl in methanol at 70°C for 30 minutes. nih.gov
Internal StandardTetracosane or a deuterated fatty acid analogue (e.g., d3-palmitic acid). Added before extraction. nih.govlipidmaps.org
GC ColumnCapillary column (e.g., Agilent HP-5MS-UI, 30 m × 0.25 mm × 0.25 µm). mdpi.com
Oven ProgramExample: Initial 60°C (2 min), ramp 10°C/min to 220°C (8 min), ramp 20°C/min to 280°C (17 min). nih.gov
MS DetectionElectron Ionization (EI) source. Operated in Selected Ion Monitoring (SIM) and/or full scan mode. nih.gov
Quantifier Ions (for DHSA-Me)m/z 310 (M+), 278. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy has emerged as a powerful, non-destructive alternative to GC-MS for the quantification of this compound. researchgate.netacs.orgresearchgate.net It requires minimal sample preparation and can directly analyze the lipid extract without derivatization. acs.orgnih.gov

Methodology & Research Findings:

Quantitative Signal: The key to quantifying DHSA using ¹H NMR is the unique chemical shift of the protons on the cyclopropane ring. The cis-methylene proton (Hᶜ) gives a distinct signal in the upfield region of the spectrum, typically around -0.34 ppm in CDCl₃. researchgate.netacs.orgnih.gov This signal is well-separated from other fatty acid resonances, allowing for accurate integration even in complex mixtures. acs.orgnih.gov

Internal Standard: For standardization, an internal reference standard with a known concentration is added to the sample. Tetramethylsilane (TMS), often included in deuterated solvents like CDCl₃, can serve this purpose. acs.orgnih.gov In some methods, trimethylsilyl (B98337) decanol (B1663958) (TMSD) is used as an internal standard, with its signal at 0.07 ppm being used for quantification against the CPFA signal at -0.34 ppm. researchgate.net

Sensitivity Enhancement: A challenge with NMR is its relatively low intrinsic sensitivity compared to MS. acs.orgnih.gov To address this, advanced techniques like band-selective homonuclear decoupling have been developed. This method involves a double irradiation sequence on ¹H during signal acquisition, which can significantly enhance the signal-to-noise ratio (SNR) of the target proton, thereby improving the limit of detection (LOD) and limit of quantification (LOQ). acs.orgnih.govnih.gov

Standardization: Calibration curves are generated by preparing a series of standard solutions of pure this compound at various concentrations. researchgate.netnih.gov For example, a stock solution can be prepared by dissolving a precise weight (e.g., 3.00 mg) of the standard compound in a known volume (e.g., 5.00 mL) of solvent containing the internal standard. acs.orgnih.gov

Table 2: Quantitative ¹H NMR Parameters for this compound (DHSA) Data compiled from studies using high-field NMR for food authentication.

ParameterValue/DescriptionReference
Spectrometer Frequency600 MHz researchgate.netnih.gov
SolventDeuterated Chloroform (CDCl₃) acs.orgnih.gov
Quantitative Signal (Hᶜ)~ -0.34 ppm (cis-methylene proton on cyclopropane ring) acs.orgnih.gov
Internal StandardTetramethylsilane (TMS) or Trimethylsilyl decanol (TMSD) researchgate.netnih.gov
Limit of Detection (LOD)Determined at a Signal-to-Noise Ratio (SNR) of ~2–3. Improved with decoupling techniques. acs.orgnih.gov
Calibration Range Example0.0001 mg/mL to 0.60 mg/mL acs.orgnih.gov

Biotechnological Production and Industrial Applications of Cis 9,10 Methyleneoctadecanoic Acid

Metabolic Engineering for Enhanced Production

The natural occurrence of cis-9,10-methyleneoctadecanoic acid in organisms like bacteria and some plants is typically low, necessitating metabolic engineering strategies to achieve commercially viable yields. inra.frnih.gov

Genetic Modification of Microbial Hosts (e.g., Saccharomyces cerevisiae, Escherichia coli)

Microbial hosts like Saccharomyces cerevisiae and Yarrowia lipolytica are being engineered to produce cyclopropane (B1198618) fatty acids. inra.frnih.govnih.gov These yeasts are attractive for industrial-scale production due to their robustness, tolerance to acidic conditions, and simple nutrient requirements. nih.gov The core of this strategy involves introducing a cyclopropane fatty acid (CPA) synthase gene, often from Escherichia coli (EcCPS), into the microbial host. inra.frnih.govnih.gov This enzyme catalyzes the addition of a methylene (B1212753) group from S-adenosylmethionine (SAM) across the double bond of oleic acid (a C18:1 unsaturated fatty acid) to form the cyclopropane ring. nih.govwikipedia.org

In S. cerevisiae, research has focused on systematically addressing bottlenecks in the biosynthetic pathway. nih.gov Key strategies include:

Enhancing Precursor Supply: Overexpression of the native Δ9-desaturase gene (OLE1) and S-adenosylmethionine synthase gene (SAM2) increases the availability of the precursors oleic acid and SAM, respectively. nih.gov

Optimizing Enzyme Localization and Activity: Studies have shown that the E. coli CPA synthase acts on monounsaturated fatty acids within membrane phospholipids (B1166683). nih.gov

Facilitating Product Storage: To prevent the accumulation of the exotic fatty acid in membranes, which can be detrimental to the cell, strategies are employed to move the newly synthesized CPA from phospholipids to triacylglycerols (TAGs) for stable storage. nih.gov This has been achieved by overexpressing phospholipase PBL2 and an acyl-CoA synthase, which helps to channel the CPA into TAGs. nih.gov

These modifications have led to a significant increase in CPA accumulation, reaching up to 12 mg per gram of dry cell weight in engineered S. cerevisiae, which constituted over 22% of the total TAGs. nih.gov

Similarly, in the oleaginous yeast Yarrowia lipolytica, the expression of CPA synthases from various organisms has been explored. inra.frnih.gov The E. coli CPA synthase was found to be particularly effective, producing both C17 and C19 cyclopropanated fatty acids. inra.frnih.gov Through optimization of gene expression and fermentation conditions, a titer of 2.3 g/L with CPAs representing up to 45% of the total lipid content has been achieved. inra.frnih.gov

Host OrganismGenetic ModificationKey FindingsCPA Production
Saccharomyces cerevisiaeOverexpression of OLE1 and SAM2; Overexpression of phospholipase PBL2 and acyl-CoA synthase. nih.govIncreased precursor supply and enhanced transfer of CPA to TAGs for storage. nih.govUp to 12 mg/g DCW; >22% of total TAGs. nih.gov
Yarrowia lipolyticaExpression of E. coli CPA synthase. inra.frnih.govProduction of both C17 and C19 CPAs. inra.frnih.gov2.3 g/L; up to 45% of total lipids. inra.frnih.gov

Engineering of Plant Systems for Accumulation in Biomass

Plants offer a scalable platform for the production of unusual fatty acids. Research has focused on engineering plants to accumulate this compound, primarily in seed oil or leafy biomass. frontiersin.orgnih.govgoogle.com A key strategy involves expressing a bacterial cyclopropane fatty acid synthase, such as the one from E. coli (EcCPS), in high-oleic acid plant varieties. frontiersin.orgnih.govgoogle.com

In a high-oleate background of Camelina sativa, expressing EcCPS alone resulted in CPA accumulation of 6.2% in T1 seeds. google.com To further enhance accumulation, researchers have co-expressed EcCPS with acyltransferases from plants that naturally produce high levels of CPAs, such as Sterculia foetida. google.com The co-expression of EcCPS with S. foetida diacylglycerol acyltransferase (SfDGAT) or phospholipid:diacylglycerol acyltransferase (SfPDAT) significantly increased CPA levels to 13.9% and 15.8%, respectively. google.com These enzymes are thought to facilitate the incorporation of CPAs into triacylglycerols (TAGs), the primary storage form of oils in seeds. google.com

Another approach explores the production of these fatty acids in vegetative tissues, such as leaves. frontiersin.orgnih.gov Transient expression of bacterial and plant CPFASes in Nicotiana benthamiana leaves led to the accumulation of dihydrosterculic acid (DHSA), another name for this compound. frontiersin.orgnih.govnih.gov Silencing the endogenous oleoyl (B10858665) desaturase using RNA interference (RNAi) to increase the oleic acid substrate pool further boosted DHSA accumulation. frontiersin.orgnih.gov

Plant SystemGenetic ModificationKey FindingsCPA Accumulation
Camelina sativa (high-oleate)Co-expression of E. coli CPA synthase (EcCPS) and Sterculia foetida acyltransferases (SfDGAT or SfPDAT). google.comAcyltransferases enhance the incorporation of CPAs into seed oil. google.comUp to 15.8% in T1 seeds. google.com
Nicotiana benthamiana (leaf)Transient expression of bacterial CPFAS with RNAi silencing of endogenous oleoyl desaturase. frontiersin.orgnih.govIncreased oleic acid substrate availability boosts DHSA production. frontiersin.orgnih.govUp to 11.8% of total fatty acid methyl esters. frontiersin.org

Optimization of Bioreactor Conditions for Yield Improvement

Optimizing fermentation conditions is crucial for maximizing the yield of this compound from microbial cultures. In studies with engineered Yarrowia lipolytica, fed-batch fermentation strategies have been employed to achieve higher cell densities and lipid accumulation. inra.frnih.gov This involves carefully controlling the feeding of nutrients, such as carbon and nitrogen sources, throughout the fermentation process to maintain optimal conditions for growth and product formation. Through such optimization, a specific productivity of 0.032 g·L⁻¹·hr⁻¹ has been reached. inra.frnih.gov

Potential Non-Medical and Non-Human Industrial Uses

The distinct properties of this compound make it a promising bio-based feedstock for several industrial applications. inra.frnih.govconsensus.app

Specialty Lipid Production for Lubricants

Cyclopropane fatty acids are considered good candidates for the production of specialty lubricants. nih.gov Their cyclopropane ring structure imparts excellent lubricating rigidity and stability. nih.gov The enhanced oxidative stability and favorable low-temperature fluidity make them suitable for formulations used in demanding environments. inra.frnih.gov The production of these fatty acids through biotechnological routes offers a renewable alternative to petroleum-based lubricants. nih.gov

Applications in Coatings and Paints

The chemical and physical properties of cyclopropane fatty acids also suggest their utility in the synthesis of coatings and paints. consensus.app Fatty acids are integral components of alkyd resins, which are widely used in paints and varnishes. kimiacharb.comtaylorfrancis.com The properties of the fatty acid, such as chain length and the presence of functional groups, influence the final characteristics of the coating, including its drying properties, durability, and resistance. kimiacharb.comtaylorfrancis.com The inherent stability of the cyclopropane ring could contribute to the development of more durable and resistant coatings. inra.frnih.gov

Integration into Cosmetics and Detergents

This compound, also known as dihydrosterculic acid (DHSA), is a cyclopropane fatty acid (CPA) characterized by a unique, strained three-carbon ring in the middle of its acyl chain. nih.govwikipedia.org This structural feature imparts distinct physicochemical properties that are of significant interest for industrial applications, particularly in the cosmetic and detergent sectors. nih.gov Biotechnological production methods using engineered microorganisms and plants are being developed to provide a renewable source of this valuable compound. nih.govfrontiersin.org

Applications in Cosmetics

The integration of this compound into cosmetic formulations is primarily driven by the properties conferred by its cyclopropane ring. Research highlights that this structure provides excellent lubricity and high oxidative stability, which are highly desirable attributes for cosmetic products. nih.govnih.gov The stability of CPAs is greater than that of their corresponding unsaturated fatty acids, as they are less reactive to oxidation. illinois.edu This can contribute to a longer shelf-life and better maintenance of product efficacy. dtu.dk

As a fatty acid, it can also be expected to function as an emollient, softening the skin, and as a component in formulating emulsions. The unique molecular structure offers potential for creating novel textures and improving the sensory profile of creams and lotions.

Biotechnological advancements have demonstrated the feasibility of producing this specialized fatty acid renewably. Engineered yeast, Saccharomyces cerevisiae, expressing a bacterial cyclopropane fatty acid synthase has been shown to be a promising production platform. nih.gov Similarly, transient expression of synthase enzymes in the leaves of plants like Nicotiana benthamiana has successfully yielded oils containing DHSA. frontiersin.orgnih.gov

Table 1: Potential Functional Properties of this compound in Cosmetics

PropertyBenefit in Cosmetic FormulationsSource
High Oxidative Stability Extends product shelf-life; protects other active ingredients from degradation. nih.govnih.govillinois.edu
Excellent Lubricity Provides a smooth, non-greasy skin feel; enhances spreadability of creams and lotions. nih.gov
Emollience Softens and moisturizes the skin.Inferred
Emulsion Component Can act as a stabilizer or co-emulsifier in cream and lotion formulations.Inferred

Table 2: Research Findings on Biotechnological Production of this compound

Production HostKey FindingResultSource
Saccharomyces cerevisiae (Yeast)Engineered yeast expressing E. coli CFA synthase.Achieved accumulation of cyclopropane fatty acids up to 12 mg per gram of dry cell weight. nih.gov
Nicotiana benthamiana (Plant)Transient expression of E. coli cyclopropane fatty acid synthase in leaves.Dihydrosterculic acid (DHSA) accumulated to 3.7% of total fatty acids, increasing to 11.8% with further genetic modification. frontiersin.orgnih.gov

Applications in Detergents

While direct research on the incorporation of pure this compound into detergents is limited, its potential can be inferred from its chemical nature and the established role of fatty acids in cleaning products. Fatty acids are fundamental components in the manufacture of soaps through saponification and can act as natural surfactants, emulsifiers, and degreasers. mdpi.com

The structure of this compound, with a polar carboxylic acid head and a long non-polar hydrocarbon tail, makes it an ideal candidate for a biosurfactant. Biosurfactants are valued for their biodegradability and effectiveness in reducing surface and interfacial tension. mdpi.com In nature, bacteria produce cyclopropane fatty acids to increase membrane stability in response to environmental stresses like changes in pH. nih.govresearchgate.net This inherent stability could translate to more robust detergent formulations that perform well under a variety of washing conditions. Its structural similarity to oleic acid, a common precursor in the synthesis of biodegradable surfactants, further suggests its suitability for eco-friendly cleaning products.

Table 3: Potential Applications of this compound in Detergent Formulations

Potential FunctionRationaleSource
Biosurfactant Amphiphilic structure (polar head, non-polar tail) is suitable for emulsifying oils and fats. mdpi.com
Formulation Stabilizer The stable cyclopropane ring may enhance the chemical stability of the final product compared to unsaturated fatty acids. nih.govillinois.edu
Degreasing Agent As a fatty acid, it possesses the chemical structure necessary for effective degreasing.Inferred
Saponification Feedstock Can be used as a fatty acid source for producing soaps with unique properties.Inferred

Emerging Research Frontiers and Future Perspectives on Cis 9,10 Methyleneoctadecanoic Acid

Elucidation of Complete Metabolic and Degradation Pathways in Diverse Organisms

Cis-9,10-Methyleneoctadecanoic acid, a cyclopropane (B1198618) fatty acid, has been identified in a variety of organisms, including bacteria and the digestive gland of P. globosa. glpbio.commedchemexpress.comacetherapeutics.com Its presence as a component of the cell membrane in bacteria like Staphylococcus aureus suggests a structural role. medchemexpress.comacetherapeutics.com The metabolic pathways of this unique fatty acid are of growing interest. In Escherichia coli, the formation of cyclopropane fatty acids is inhibited by infection with phage T3, a phenomenon linked to the phage's S-adenosylmethionine (SAM) cleavage enzyme. nih.govillinois.edu This provides strong evidence that SAM is the methyl-group donor in the biosynthesis of the cyclopropane ring. nih.gov

Further research has detected this compound and its C17 homolog, cis-9,10-methylenehexadecanoic acid, in the lipids of the mummichog (Fundulus heteroclitus). nih.gov The concentration of these cyclopropanoid fatty acids was highest in the roe, followed by female and then male fish, suggesting a potential role in reproduction or early development. nih.gov The origin of these fatty acids in the fish is likely dietary, stemming from the consumption of invertebrates that feed on bacteria present in plant detritus. nih.gov The identification of cis-9,10-methylenehexadecanoic acid in submitochondrial particles of bovine heart and in rat and human heart and liver tissues indicates its presence in mammals as well. nih.gov Specifically, it appears to be a component of phospholipids (B1166683) at the sn-2 position. nih.gov The complete elucidation of its degradation pathways in these diverse organisms remains an active area of investigation.

In-Depth Mechanistic Studies on Biological Interactions (Non-Human Specific)

The biological interactions of this compound extend beyond its structural role in membranes. It is secreted by Helicobacter pylori and has been shown to enhance histamine- and dibutyryl cAMP-stimulated acid secretion in isolated guinea pig parietal cells. glpbio.commedchemexpress.comacetherapeutics.com This suggests a role in modulating gastric acid secretion. Furthermore, this fatty acid activates protein kinase C (PKC) in a calcium-dependent manner, pointing to its involvement in signal transduction pathways. glpbio.commedchemexpress.comacetherapeutics.com

In Staphylococcus aureus, levels of this compound in the cell membrane decrease upon treatment with carvacrol, an antimicrobial agent. medchemexpress.comacetherapeutics.com This suggests that the presence of this cyclopropane fatty acid may influence the susceptibility of bacteria to certain compounds. The methyl ester of this compound has also been observed to stimulate DNA synthesis in rat hepatocytes, indicating a potential role in cell proliferation. glpbio.com

Advanced Analytical Techniques for Trace-Level Detection and Isomer Differentiation

The accurate detection and quantification of this compound are crucial for understanding its distribution and function. Gas-liquid chromatography (GLC) has been a foundational technique for analyzing fatty acid methyl esters, including those with cyclopropane rings. researchgate.net The use of argentation chromatography and open-tubular gas-liquid chromatography has enabled the detection of cyclopropanoid fatty acids in complex biological samples like fish lipids. nih.gov

For more detailed structural elucidation and differentiation from other isomers, a combination of techniques is often employed. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying cyclopropane fatty acids. nih.gov Additionally, silver-nitrate-treated thin-layer chromatography (TLC) can be used to separate fatty acids based on the degree of unsaturation and the presence of cyclopropane rings. nih.gov For trace-level detection in tissues, liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) has proven effective, particularly after enzymatic hydrolysis of phospholipids to release the fatty acid. nih.gov The methyl ester of this compound serves as a standard for its quantification in bacterial membranes through co-chromatography. glpbio.com

Exploration of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of the cyclopropane ring in fatty acids is a unique enzymatic process. In Escherichia coli, the enzyme responsible is cyclopropane fatty acid (CFA) synthase. nih.gov This enzyme catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the cis double bond of an unsaturated fatty acyl chain already incorporated into a phospholipid bilayer. nih.gov The deduced amino acid sequence of the E. coli CFA synthase has been determined, and the enzyme has been purified, allowing for detailed studies of its active site. acs.orgcapes.gov.br

While the CFA synthase in E. coli is well-characterized, the broader diversity of enzymes involved in cyclopropane fatty acid synthesis is an area of active exploration. In Mycobacterium tuberculosis, a different set of enzymes, including CmaA1, MmaA2, and CmaA2, are responsible for introducing cyclopropane rings into mycolic acids. nih.gov These enzymes exhibit different specificities and can synthesize both cis and trans cyclopropane rings. nih.gov The discovery and characterization of novel biosynthetic enzymes and pathways in various organisms will provide deeper insights into the regulation and functional significance of these modified fatty acids.

Development of Sustainable Production Methods

The unique properties of cyclopropane fatty acids have generated interest in their biotechnological production. Research has focused on developing sustainable methods using microbial fermentation. Genetically engineered strains of the oleaginous yeast Yarrowia lipolytica have been developed for the production of odd-chain fatty acids, including the related compound cis-9-heptadecenoic acid. dntb.gov.uamdpi.com

Expansion of Biotechnological Applications beyond Current Scope

While research into the direct applications of this compound is ongoing, the broader class of cyclopropane fatty acids and other unusual fatty acids holds significant biotechnological promise. Odd-chain fatty acids are being investigated for their potential use in the production of biofuels. dntb.gov.uamdpi.com The unique physical and chemical properties imparted by the cyclopropane ring could also be exploited in the development of novel polymers, lubricants, and surfactants.

Furthermore, the biological activities of these fatty acids suggest potential applications in the pharmaceutical and nutraceutical industries. The ability of this compound to modulate enzymatic activity and cellular processes opens avenues for its investigation as a lead compound for drug development. As our understanding of the biosynthesis and functional roles of this and other cyclopropane fatty acids expands, so too will the potential for their innovative application across various biotechnological sectors.

Q & A

Basic Research Questions

Q. How can the structural elucidation of cis-9,10-methyleneoctadecanoic acid be achieved using mass spectrometry?

  • Methodological Answer : Derivatization with pyrrolidides enhances fragmentation patterns in mass spectrometry (MS). For cyclopropane fatty acids like this compound, abundant peaks in the acyl pyrrolidide derivative (e.g., m/z 294 for molecular ions) reveal the position of the cyclopropane ring. Key fragmentation involves cleavage adjacent to the cyclopropane group, producing diagnostic ions (e.g., m/z 166 and 128) . This approach avoids ambiguous interpretations from underivatized acids.

Q. What experimental approaches are used to study the biosynthesis of cyclopropane fatty acids in bacterial systems?

  • Methodological Answer : Cyclopropane fatty acid (CFA) synthesis is influenced by carbon sources and oxygen tension. For example, Pseudomonas denitrificans requires anaerobic conditions and malonate as a carbon source for cyclopropane fatty acid synthetase activity. Radiolabeled precursors (e.g., 14C^{14}\text{C}-S-adenosyl methionine) track methyl group incorporation into the cyclopropane ring. Gas chromatography (GC) coupled with MS confirms CFA profiles .

Q. How is this compound detected in complex lipid mixtures?

  • Methodological Answer : Two-dimensional thin-layer chromatography (2D-TLC) and capillary gas-liquid chromatography (GLC) differentiate CFA from unsaturated fatty acids. For instance, Streptococcus downei serotype h strains are distinguished by a unique GLC peak for cis-9,10-methyleneoctadecanoate (ΔC19:0\Delta C_{19:0}) . Raman spectroscopy provides non-destructive detection using marker bands (e.g., 2992 cm1^{-1} for cyclopropane ring vibrations) .

Advanced Research Questions

Q. How does this compound activate protein kinase C (PKC) in gastric epithelial cells?

  • Methodological Answer : The fatty acid binds PKC at both the phospholipid- and diacylglycerol (DAG)-binding domains. Experimental validation includes:

  • Ca2+^{2+} dependency : PKC activation requires 1 µM Ca2+^{2+} but not phosphatidylserine (PS).
  • Subcellular fractionation : Translocation of PKC from cytosol to nuclear/mitochondrial membranes in HOK2 cells confirms activation.
  • DNA synthesis assays : 3H^3\text{H}-thymidine incorporation quantifies proliferative effects, linking PKC activation to mitogenic signaling .

Q. What contradictions exist in the role of this compound in symbiotic vs. aposymbiotic microbial systems?

  • Methodological Answer : Lipidomic analysis of Angomonas deanei reveals CFA C19:0_{19:0} (this compound) persists in both symbiotic and aposymbiotic strains, contradicting earlier assumptions that CFAs are endosymbiont-specific. GC-MS quantification shows 44% CFA in symbiotic cultures, while aposymbiotic strains retain ~30%, suggesting host-driven CFA synthesis. This requires comparative lipid extraction protocols (e.g., Bligh-Dyer method) and statistical validation (ANOVA) to resolve discrepancies .

Q. How does this compound influence membrane adaptation in Enterococcus faecalis under stress?

  • Methodological Answer : Membrane order is assessed via fluorescence anisotropy using DPH probes. Increased cyclopropane fatty acid content (e.g., CFA C19:0_{19:0}) correlates with reduced membrane fluidity under conjugated oligoelectrolyte (COE) stress. Lipidomics via LC-MS/MS quantifies CFA accumulation, while live-cell Raman spectroscopy tracks CFA spatial distribution. Mutagenesis of cfa genes validates CFA's role in resistance .

Q. What ecological roles does this compound play in marine organisms?

  • Methodological Answer : In Fundulus heteroclitus, CFA levels vary with developmental stage. Lipid extraction from immature/mature fish and roe followed by GC-MS reveals higher CFA C19:0_{19:0} in roe (12% of total fatty acids vs. 5% in adults). Stable isotope labeling (13C^{13}\text{C}-acetate) tracks CFA incorporation into egg membranes, suggesting a role in oxidative stress protection during embryogenesis .

Contradictions and Resolutions

  • PKC Activation Mechanism : While this compound activates PKC independently of phosphatidylserine (PS) at low Ca2+^{2+}, it synergizes with PS under physiological Ca2+^{2+} levels. This dual behavior complicates in vitro vs. in vivo interpretations .
  • Microbial CFA Synthesis : CFA presence in aposymbiotic A. deanei challenges the hypothesis that CFAs are strictly endosymbiont-derived. Resolution requires proteomic analysis of host cfa gene expression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.